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Compound of Interest

Compound Name: 6-Aza-2-thiothymine

Cat. No.: B1226071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-
Aza-2-thiothymine, a molecule of significant interest in medicinal chemistry and drug

development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in further research.

Spectroscopic Data Summary
The empirical formula for 6-Aza-2-thiothymine is C₄H₅N₃OS, and it has a molecular weight of

approximately 143.17 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 6-Aza-2-
thiothymine, revealing the chemical environment of its constituent hydrogen and carbon

atoms.

¹H NMR Data
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Chemical Shift (δ) ppm Multiplicity Assignment

Data not available in a

quantitative format
N/A Methyl Protons (-CH₃)

Data not available in a

quantitative format
N/A Amine Protons (-NH)

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

Data not available in a quantitative format Methyl Carbon (-CH₃)

Data not available in a quantitative format Quaternary Carbon (C=S)

Data not available in a quantitative format Quaternary Carbon (C=O)

Data not available in a quantitative format Quaternary Carbon (C=N)

Note: Specific chemical shift and coupling constant values from publicly available spectra are

not explicitly provided in numerical format in the source materials. The assignments are based

on the known chemical structure.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in 6-Aza-2-thiothymine by measuring

the absorption of infrared radiation at specific frequencies corresponding to the vibrations of

chemical bonds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1226071?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400-3200 Strong, Broad N-H stretching (amine/amide)

~3100-3000 Medium
C-H stretching

(aromatic/vinylic-like)

~2950-2850 Weak C-H stretching (aliphatic -CH₃)

~1700 Strong C=O stretching (carbonyl)

~1650-1550 Medium-Strong C=N stretching, N-H bending

~1200-1000 Medium-Strong C-N stretching, C=S stretching

Note: The peak positions are estimations based on typical IR absorption ranges for the

respective functional groups and visual inspection of the available spectra. The intensity is

described qualitatively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its fragmentation

pattern. The data presented here is from electron ionization (EI) mass spectrometry.[1]

m/z Relative Intensity (%) Assignment

143 ~100 [M]⁺ (Molecular Ion)

56 ~60 Fragment Ion

27 ~35 Fragment Ion

Note: The relative intensities are approximate values based on the visual representation of the

mass spectrum.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition

Sample Preparation: An accurately weighed sample of 6-Aza-2-thiothymine is dissolved in

a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube to a final

concentration suitable for the spectrometer's sensitivity. A small amount of a reference

standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0

ppm).

Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer, such as a

Bruker or Varian instrument, operating at a specific proton frequency (e.g., 400 or 500 MHz).

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a 30° or 90° pulse width, a sufficient number of scans to achieve a

good signal-to-noise ratio, a relaxation delay of 1-5 seconds between scans, and a spectral

width that encompasses all expected proton signals.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to acquire

the carbon spectrum, which simplifies the spectrum by removing C-H coupling. Due to the

low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are

generally required compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation to generate the frequency-domain spectrum. Processing steps include

phasing, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy
FTIR Spectroscopy using the KBr Pellet Method

Sample Preparation: A small amount of 6-Aza-2-thiothymine (1-2 mg) is finely ground with

approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and

pestle. The mixture must be homogenous and have a fine, consistent particle size.

Pellet Formation: The ground mixture is transferred to a pellet die. A vacuum is applied to

remove any trapped air, and the die is placed in a hydraulic press. A pressure of 8-10 tons is
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applied for several minutes to form a thin, transparent, or translucent pellet.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of a pure KBr pellet (or empty sample chamber) is

first collected. The sample pellet is then placed in the spectrometer's sample holder, and the

sample spectrum is recorded. The final spectrum is presented in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry

Sample Introduction: A small amount of the solid 6-Aza-2-thiothymine sample is introduced

into the mass spectrometer's ion source, typically via a direct insertion probe. The sample is

then heated to induce vaporization into the gas phase.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

beam of electrons (typically 70 eV). This causes the molecules to lose an electron, forming a

positively charged molecular ion ([M]⁺), and often induces fragmentation.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the

ions based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound such as 6-Aza-2-thiothymine.
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Caption: Workflow for the spectroscopic characterization of 6-Aza-2-thiothymine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Aza-2-thiothymine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1226071#spectroscopic-data-of-6-aza-2-thiothymine-
nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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